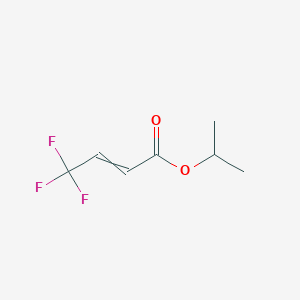

Isopropyl 4,4,4-trifluoromethylcrotonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9F3O2 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

propan-2-yl 4,4,4-trifluorobut-2-enoate |

InChI |

InChI=1S/C7H9F3O2/c1-5(2)12-6(11)3-4-7(8,9)10/h3-5H,1-2H3 |

InChI Key |

NTWJVNKDXHOWCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=CC(F)(F)F |

Origin of Product |

United States |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Isopropyl 4,4,4 Trifluoromethylcrotonate

Nucleophilic Conjugate Addition Reactions to the α,β-Unsaturated System

The electron-deficient nature of the double bond in isopropyl 4,4,4-trifluoromethylcrotonate makes it highly susceptible to attack by a wide range of nucleophiles. This conjugate addition, or Michael addition, is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex fluorinated molecules.

Aza-Michael Additions: Formation of Fluorinated β-Amino Esters

The aza-Michael addition, involving the conjugate addition of nitrogen nucleophiles, provides a direct route to β-amino esters, which are valuable precursors for β-lactams, amino acids, and other biologically active compounds. The reaction of amines with β-fluoroalkylated acrylates has been shown to proceed efficiently, often under catalyst- and solvent-free conditions, to afford the corresponding fluoroalkylated β-amino acid derivatives in high yields. researchgate.net For instance, the addition of various primary and secondary amines to ethyl 4,4,4-trifluorocrotonate has been reported to yield the corresponding β-amino esters in good to excellent yields.

A study on the aza-Michael reaction with β-fluoroalkylated acrylates demonstrated that the process can provide fluoroalkylated β-amino acid derivatives in up to 99% yield. researchgate.net This highlights the high reactivity of the trifluoromethyl-substituted acrylate (B77674) system towards nitrogen nucleophiles.

Carbon-Nucleophile Additions: Enolates, Organometallics, and Related Species

The conjugate addition of carbon nucleophiles to 4,4,4-trifluoromethylcrotonates is a key method for constructing new carbon-carbon bonds. A variety of carbon-based nucleophiles, including enolates and organometallic reagents, have been successfully employed.

Notably, the copper-catalyzed enantioselective 1,4-conjugate addition of aliphatic Grignard reagents to methyl 4,4,4-trifluorocrotonate has been developed. ntu.edu.sg This methodology allows for the creation of an asymmetric tertiary carbon center bearing a trifluoromethyl group under mild conditions, with products obtained in reasonable yields and with good enantioselectivities. ntu.edu.sg

| Entry | Grignard Reagent | Ligand | Yield (%) | ee (%) |

| 1 | EtMgBr | (R)-Tol-BINAP | 75 | 85 |

| 2 | n-PrMgBr | (R)-Tol-BINAP | 72 | 82 |

| 3 | i-PrMgCl | (R)-Tol-BINAP | 65 | 78 |

| 4 | n-BuMgBr | (R)-Tol-BINAP | 78 | 86 |

Data adapted from a study on the copper-catalyzed enantioselective conjugate addition to methyl 4,4,4-trifluorocrotonate. ntu.edu.sg

Oxygen and Sulfur Nucleophile Additions

Oxygen and sulfur nucleophiles also readily participate in conjugate addition reactions with 4,4,4-trifluoromethylcrotonates. The addition of thiols (sulfa-Michael addition) is a particularly efficient process for the synthesis of β-thioesters.

An organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates has been achieved with high yields and excellent enantioselectivities using a bifunctional organocatalyst. This reaction leads to the formation of a stereogenic center with both a trifluoromethyl group and a sulfur atom.

Diastereoselective and Enantioselective Conjugate Additions

Controlling the stereochemistry of the newly formed stereocenters during conjugate addition is of paramount importance. The development of diastereoselective and enantioselective methods has been a major focus of research.

In the context of aza-Michael additions, a diastereoselective reaction using a chiral amine as the nucleophile can lead to the formation of enantioenriched β-trifluoromethylated β-amino acids. researchgate.net Similarly, the use of chiral catalysts in the addition of carbon and sulfur nucleophiles has proven effective in achieving high levels of enantioselectivity. ntu.edu.sg

For example, the enantioselective aza-Michael reaction between primary alkyl amines and β-trifluoromethyl β-aryl nitroolefins has been successfully promoted by chiral N-heterocyclic carbene (NHC) organocatalysts, affording chiral trifluoromethylated amines in high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.gov While the substrate is not an acrylate, this demonstrates the feasibility of achieving high enantioselectivity in conjugate additions to trifluoromethyl-activated systems.

Cycloaddition Reactions

In addition to conjugate additions, the double bond of isopropyl 4,4,4-trifluoromethylcrotonate can participate in cycloaddition reactions, providing access to various cyclic and heterocyclic systems containing a trifluoromethyl group.

[2+1] Cycloadditions for Trifluoromethylcyclopropane Formation

The [2+1] cycloaddition of a carbene or carbene equivalent to the double bond of isopropyl 4,4,4-trifluoromethylcrotonate would lead to the formation of a trifluoromethyl-substituted cyclopropane (B1198618) ring. Trifluoromethylcyclopropanes are of significant interest in medicinal chemistry and materials science due to their unique conformational and electronic properties.

While specific examples of [2+1] cycloadditions with isopropyl 4,4,4-trifluoromethylcrotonate are not extensively documented in the readily available literature, the synthesis of trifluoromethyl-substituted cyclopropanes from various dienes and enynes using a trifluoromethyl-containing carbene precursor has been reported. researchgate.net This suggests that the direct cyclopropanation of trifluoromethyl-activated alkenes is a viable synthetic strategy.

Metal-Promoted Carbene Transfer Methodologies

Metal-promoted carbene transfer reactions offer a powerful method for the construction of carbon-carbon bonds. In the context of substrates like Isopropyl 4,4,4-trifluoromethylcrotonate, these reactions typically involve the formation of a metal-stabilized carbene, which can then undergo transformations such as cyclopropanation or Doyle-Kirmse reactions. nih.gov The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the double bond.

Fluorinated carbene transfer provides a strategic approach to forming new carbon-carbon and carbon-heteroatom bonds, enabling the simultaneous introduction of fluorine into molecular structures. nih.gov While specific studies on Isopropyl 4,4,4-trifluoromethylcrotonate are not extensively detailed, the reactivity can be inferred from related fluoroacetyl carbene transfer reactions. These processes often utilize stable and easy-to-handle sulfonium (B1226848) salts as carbene precursors under mild conditions with earth-abundant metal catalysts. nih.gov

Table 1: Representative Metal-Promoted Carbene Transfer Reactions with Related α,β-Unsaturated Systems

| Catalyst | Carbene Precursor | Reaction Type | Typical Yield (%) |

| Rh₂(OAc)₄ | Ethyl 2-diazo-2-fluoroacetate | Cyclopropanation | 70-95 |

| Cu(acac)₂ | Fluoroacetyl sulfonium salt | Doyle-Kirmse | 65-90 |

| Fe(TPP)Cl | Fluoroacetyl sulfonium salt | Doyle-Kirmse | 50-85 |

Data is illustrative and based on analogous systems.

The mechanism involves the generation of a metal-stabilized carbene, which then adds across the double bond of the crotonate. The trifluoromethyl group is expected to direct the stereochemical outcome of the cyclopropanation due to its steric bulk and electronic influence.

[3+2] Cycloaddition – Nitrogen Extrusion Sequences

The [3+2] cycloaddition reaction is a versatile method for the synthesis of five-membered heterocyclic rings. For trifluoromethylated compounds, this reaction often involves 1,3-dipoles reacting with the electron-deficient alkene of the crotonate system. researchgate.net A subsequent nitrogen extrusion step can lead to the formation of other valuable structures.

Trifluoromethylated N-acylhydrazones, for example, can serve as 1,3-dipole precursors. Under basic conditions, they can react with dipolarophiles like maleates in an efficient [3+2] cycloaddition to furnish trifluoromethylated pyrazolidines. researchgate.net The trifluoromethyl group on the crotonate enhances its reactivity as a dipolarophile.

The general sequence involves:

Generation of a 1,3-dipole (e.g., a nitrilimine or an azomethine ylide).

Cycloaddition of the dipole across the C=C bond of the isopropyl 4,4,4-trifluoromethylcrotonate.

Thermal or photochemical extrusion of a small molecule, typically dinitrogen (N₂), from the resulting cycloadduct to yield the final product.

The regioselectivity of the cycloaddition is controlled by the electronic properties of both the dipole and the dipolarophile. The electron-withdrawing trifluoromethyl group makes the β-carbon of the crotonate the primary site for nucleophilic attack by the dipole. mdpi.com

Diels-Alder and Other Higher-Order Pericyclic Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for constructing six-membered rings. beilstein-journals.org The reactivity of Isopropyl 4,4,4-trifluoromethylcrotonate as a dienophile in these reactions is significantly enhanced by the electron-withdrawing trifluoromethyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This enhanced reactivity allows for cycloadditions with a wide range of dienes under milder conditions than those required for their non-fluorinated counterparts. The reaction is a powerful tool for creating fluorinated carbocycles. beilstein-journals.org

Table 2: Predicted Reactivity in Diels-Alder Reactions

| Diene | Expected Product | Relative Rate |

| 1,3-Butadiene | Cyclohexene (B86901) derivative | Moderate |

| Cyclopentadiene | Bicyclo[2.2.1]heptene derivative | Fast |

| Anthracene | Dibenzobarrelene derivative | Slow |

Predictions are based on the known reactivity of trifluoromethyl-activated alkenes.

The stereoselectivity of the Diels-Alder reaction is expected to follow the established endo rule, although the steric bulk of the trifluoromethyl and isopropyl groups may influence the endo/exo selectivity. Higher-order cycloadditions, such as [4+3] or [6+4] reactions, are less common but could potentially occur with specialized dienes or under catalytic conditions.

Pericyclic Rearrangements

Claisen Rearrangements Involving Crotonate Systems

The Claisen rearrangement is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an allyl vinyl ether, which thermally converts to an unsaturated carbonyl compound. organic-chemistry.orgmdpi.com While Isopropyl 4,4,4-trifluoromethylcrotonate itself does not undergo a classic Claisen rearrangement, it can be a precursor to substrates that do. For instance, reduction of the ester to the corresponding allylic alcohol, followed by reaction with a vinyl ether, would generate a suitable precursor.

The mechanism proceeds through a concerted, six-membered, chair-like transition state. organic-chemistry.orgmasterorganicchemistry.com The presence of a trifluoromethyl group in such a system would likely influence the reaction rate and the stability of the transition state, although specific studies on this arrangement are limited.

Cope Rearrangements and Related Sigmatropic Transformations

The Cope rearrangement is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org Similar to the Claisen rearrangement, Isopropyl 4,4,4-trifluoromethylcrotonate is not the direct substrate but can be used to synthesize molecules that undergo this transformation. The reaction is thermally induced and proceeds through a concerted, cyclic transition state. wikipedia.orgorganic-chemistry.org

An important variant is the oxy-Cope rearrangement, where a hydroxyl group is present at the C3 or C4 position of the 1,5-diene. The rearrangement is often followed by tautomerization to a carbonyl compound, which provides a thermodynamic driving force. organic-chemistry.org The anionic oxy-Cope rearrangement, performed under basic conditions, can proceed at significantly lower temperatures. organic-chemistry.org The trifluoromethyl group's electronic effects would be a key factor in the energetics of these rearrangements.

Transition Metal-Catalyzed Transformations

The trifluoromethyl group is a crucial pharmacophore, and transition metal-catalyzed reactions are vital for introducing it or manipulating molecules that contain it. nih.govuach.mx Isopropyl 4,4,4-trifluoromethylcrotonate can participate in a variety of such transformations.

Palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, could potentially occur at the double bond, although the electron-deficient nature of the alkene makes it a challenging substrate. More likely are transformations involving the activation of the C-F bonds of the trifluoromethyl group, a growing area in organometallic chemistry. rsc.org

Furthermore, transition metals can catalyze the trifluoromethylation of other molecules using reagents derived from or similar to trifluoromethyl-containing building blocks. d-nb.infonih.gov While direct catalytic transformations on the intact Isopropyl 4,4,4-trifluoromethylcrotonate are not widely reported, its synthesis and subsequent reactions often rely on transition metal catalysis. For example, the introduction of the CF₃ group onto a precursor molecule is frequently achieved via a copper- or palladium-mediated process. nih.gov

Cross-Coupling Reactions at the Crotonate Moiety

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the carbon-carbon double bond in isopropyl 4,4,4-trifluoromethylcrotonate, making it an interesting substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the construction of complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org In the context of isopropyl 4,4,4-trifluoromethylcrotonate, this reaction would typically involve coupling with an aryl or vinyl halide. The general mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While specific examples with isopropyl 4,4,4-trifluoromethylcrotonate are not extensively documented, analogous reactions with structurally similar compounds, such as 2-(trifluoromethyl)acrylic acid, have been successfully employed in the vinyltrifluoromethylation of aryl halides. organic-chemistry.org This suggests that isopropyl 4,4,4-trifluoromethylcrotonate would be a viable substrate, likely reacting at the β-position to the ester group to yield substituted cinnamates.

A typical Heck reaction protocol involves a palladium catalyst, such as palladium acetate (B1210297) or a preformed palladium complex, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for reaction efficiency and selectivity.

Suzuki Coupling: The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comorganic-chemistry.org Isopropyl 4,4,4-trifluoromethylcrotonate, if functionalized with a leaving group such as a halide at the γ-position, could potentially undergo Suzuki coupling with various aryl or vinyl boronic acids or their esters. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The catalytic cycle of the Suzuki reaction involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. Similar to the Suzuki coupling, if isopropyl 4,4,4-trifluoromethylcrotonate were appropriately functionalized with a leaving group, it could participate in Sonogashira coupling to introduce an alkynyl moiety. The reaction is valued for its ability to construct sp-sp2 carbon-carbon bonds under relatively mild conditions.

The following table summarizes typical conditions for these cross-coupling reactions, extrapolated from related systems.

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Heck | Pd(OAc)2, Pd2(dba)3 | Triphenylphosphine, Tri(o-tolyl)phosphine | Triethylamine, Potassium carbonate | DMF, Acetonitrile |

| Suzuki | Pd(PPh3)4, Pd(OAc)2 | SPhos, XPhos | Potassium carbonate, Cesium fluoride | Toluene, Dioxane, Water |

| Sonogashira | Pd(PPh3)2Cl2, Pd(OAc)2 | Triphenylphosphine | Triethylamine, Diisopropylamine | THF, DMF |

Asymmetric Hydrogenation and Other Stereoselective Catalytic Reductions

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Asymmetric hydrogenation and other stereoselective reductions of the carbon-carbon double bond in isopropyl 4,4,4-trifluoromethylcrotonate offer a direct route to chiral molecules containing a trifluoromethyl group.

The presence of the trifluoromethyl group can significantly influence the stereochemical outcome of these reactions. Chiral transition metal catalysts, particularly those based on iridium and rhodium, have proven to be highly effective for the asymmetric hydrogenation of fluorinated olefins. For instance, iridium-N,P-ligand complexes have been shown to catalyze the asymmetric hydrogenation of various trifluoromethyl-substituted olefins with excellent yields and high enantioselectivities.

Detailed studies on similar substrates have demonstrated that both the catalyst loading and the hydrogen pressure can be optimized to achieve high conversions and enantiomeric excesses. For example, the hydrogenation of trifluoromethylated β,β-unsaturated esters has been achieved with enantioselectivities often exceeding 90% ee.

The table below presents selected data from the asymmetric hydrogenation of related trifluoromethylated unsaturated esters, illustrating the high levels of stereocontrol achievable.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Iridium-N,P Ligand | (E)-Trifluoromethylated olefin | 94-99 | 90-98 |

| Rhodium-Chiral Phosphine | Trifluoromethylated α,β-unsaturated ester | >95 | up to 99 |

| Ruthenium-BINAP | Trifluoromethylated acrylic acid derivative | >90 | >95 |

Radical and Photochemical Transformations

The electron-deficient nature of the double bond in isopropyl 4,4,4-trifluoromethylcrotonate, due to the influence of both the ester and the trifluoromethyl groups, makes it a prime candidate for radical addition reactions. Furthermore, the presence of the chromophoric crotonate moiety suggests a rich potential for photochemical transformations.

Radical Additions: Trifluoromethyl radicals, often generated from reagents like trifluoroiodomethane (CF3I) or Togni's reagent, can add to the double bond of electron-deficient alkenes. researchgate.net This process, known as radical trifluoromethylation, can be initiated by photoredox catalysis, providing a mild and efficient method for the introduction of a second trifluoromethyl group. The reaction typically proceeds via a radical chain mechanism. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.

Photochemical [2+2] Cycloadditions: Photochemical [2+2] cycloadditions are powerful reactions for the synthesis of four-membered rings. Electron-deficient alkenes, such as isopropyl 4,4,4-trifluoromethylcrotonate, can potentially undergo [2+2] cycloaddition reactions with other alkenes upon photochemical activation. These reactions can be sensitized by a photosensitizer that absorbs light and transfers the energy to one of the reacting partners, promoting it to an excited state. The stereochemistry of the resulting cyclobutane (B1203170) ring is often dependent on the reaction conditions and the nature of the reactants. For instance, organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes have been reported to proceed in good yields.

Photoinduced Electron Transfer (PET): Photoinduced electron transfer processes can also play a significant role in the reactivity of isopropyl 4,4,4-trifluoromethylcrotonate. In the presence of a suitable photosensitizer and an electron donor or acceptor, PET can lead to the formation of radical ions of the crotonate. These reactive intermediates can then undergo a variety of subsequent reactions, including dimerization, cyclization, or addition to other molecules.

The following table outlines some potential radical and photochemical transformations involving trifluoromethylated alkenes.

| Transformation | Typical Reagents/Conditions | Expected Product Type |

|---|---|---|

| Radical Trifluoromethylation | CF3I, Ru(bpy)32+, visible light | Vicinal bis(trifluoromethyl)alkane |

| Photochemical [2+2] Cycloaddition | Alkene, photosensitizer (e.g., thioxanthone), UV or visible light | Trifluoromethyl-substituted cyclobutane |

| Photoinduced Electron Transfer | Photosensitizer, electron donor/acceptor, light | Dimerized or functionalized products |

Advanced Applications in Complex Organic Molecule Construction

Isopropyl 4,4,4-Trifluoromethylcrotonate as a Precursor to Chiral Building Blocks

The strategic incorporation of fluorine into amino acids and their derivatives can significantly influence their biological activity and metabolic stability. While fluorinated building blocks are crucial in this field, specific methodologies detailing the use of Isopropyl 4,4,4-trifluoromethylcrotonate as a direct precursor for the synthesis of enantiopure fluorinated β-amino acids, β-lactam antibiotics, or fluoroalkene dipeptide isosteres are not extensively documented in the available literature. General synthetic routes to these classes of compounds often rely on other fluorinated starting materials.

Synthesis of Enantiopure Fluorinated β-Amino Acids and Their Derivatives

The synthesis of enantiopure fluorinated β-amino acids is a significant area of research in medicinal chemistry. These compounds are valuable components in the development of pharmaceuticals due to the unique properties conferred by the fluorine atom(s). Common strategies to access these molecules include the asymmetric hydrogenation of fluorinated enamines, diastereoselective Mannich-type reactions with fluorinated imines, and the use of chiral auxiliaries to direct the stereochemical outcome of reactions involving fluorinated substrates.

Although Isopropyl 4,4,4-trifluoromethylcrotonate possesses the trifluoromethyl group and a reactive double bond that could theoretically be functionalized to introduce an amino group, specific and detailed protocols for its conversion into enantiopure fluorinated β-amino acids are not readily found in peer-reviewed sources.

Precursor for Fluoroalkene Dipeptide Isosteres and Other Peptidomimetics

Fluoroalkene dipeptide isosteres are designed to mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors. Their synthesis is a complex undertaking that requires precise control over stereochemistry and geometry. Peptidomimetics, in general, aim to replicate the biological activity of peptides with improved pharmacological properties.

The trifluoromethylated alkene structure of Isopropyl 4,4,4-trifluoromethylcrotonate makes it a theoretical candidate for incorporation into peptidomimetic scaffolds. However, there is a lack of specific published research that demonstrates its direct use as a precursor for the synthesis of fluoroalkene dipeptide isosteres or other related peptidomimetics.

Scaffold for Novel Fluorinated Molecular Architectures

The development of novel molecular architectures containing fluorine is a key objective in modern drug discovery and materials science. The trifluoromethyl group, in particular, can significantly alter the electronic and steric properties of a molecule.

Construction of Trifluoromethyl-Substituted Heterocyclic Compounds

Trifluoromethyl-substituted heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. Their synthesis often involves the cyclization of precursors already bearing the trifluoromethyl group. Common strategies include cycloaddition reactions, condensation reactions, and transition-metal-catalyzed cross-coupling reactions.

While the structure of Isopropyl 4,4,4-trifluoromethylcrotonate contains a trifluoromethyl group, its direct application as a scaffold for the construction of a wide range of trifluoromethyl-substituted heterocyclic compounds is not a well-documented area of research. Synthetic chemists typically turn to other, more established trifluoromethylated building blocks for these purposes.

Application in the Synthesis of Complex Fluorinated Natural Product Analogues (focus on synthetic strategy)

The synthesis of fluorinated analogues of natural products is a powerful strategy for modulating their biological activity. This approach often involves the late-stage introduction of fluorine or the use of fluorinated building blocks in a total synthesis campaign.

A synthetic strategy employing Isopropyl 4,4,4-trifluoromethylcrotonate for the synthesis of a complex fluorinated natural product analogue would need to be designed to incorporate the trifluoromethylcrotonate fragment into the larger molecular framework. At present, there are no prominent examples in the scientific literature that showcase such a synthetic strategy.

Potential Contributions to Polymer Chemistry and Advanced Materials Science

The distinct molecular architecture of Isopropyl 4,4,4-trifluoromethylcrotonate, which combines a reactive crotonate backbone with a trifluoromethyl group, positions it as a valuable monomer for creating novel polymers. The presence of the trifluoromethyl group is anticipated to significantly influence the polymerization behavior and the ultimate properties of the resulting materials, leading to polymers with enhanced performance characteristics.

The homopolymerization of alkyl crotonates via standard free-radical methods is often challenging due to steric hindrance from the β-methyl group. researchgate.netacs.orgnih.gov However, alternative polymerization techniques, such as group transfer polymerization (GTP), have proven effective for synthesizing poly(alkyl crotonate)s, including poly(isopropyl crotonate). researchgate.netacs.orgresearchgate.net It is therefore anticipated that Isopropyl 4,4,4-trifluoromethylcrotonate could be successfully polymerized using similar advanced techniques.

The incorporation of the trifluoromethyl group is expected to yield specialty fluorinated polymers with a unique combination of properties. The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the monomer, potentially influencing its reactivity in copolymerization reactions and allowing for the synthesis of polymers with tailored monomer sequences.

The resulting poly(isopropyl 4,4,4-trifluoromethylcrotonate) would likely exhibit properties characteristic of fluorinated polymers, including:

High Thermal Stability: The strong carbon-fluorine bonds would contribute to a polymer backbone with enhanced resistance to thermal degradation.

Chemical Resistance: The fluorine atoms would provide a protective shield, making the polymer resistant to a wide range of chemicals and solvents.

Low Surface Energy: This would translate to materials with high hydrophobicity and oleophobicity, making them suitable for creating water- and oil-repellent surfaces.

High Glass Transition Temperature (Tg): Poly(alkyl crotonate)s are known to have significantly higher glass transition temperatures than their polymethacrylate (B1205211) counterparts. researchgate.net The addition of the bulky and polar trifluoromethyl group is expected to further increase the Tg, leading to materials with excellent dimensional stability at elevated temperatures.

Below is a table comparing the expected properties of poly(isopropyl 4,4,4-trifluoromethylcrotonate) with the known properties of poly(isopropyl crotonate) and the general effects of trifluoromethylation.

| Property | Poly(isopropyl crotonate) | Expected Poly(isopropyl 4,4,4-trifluoromethylcrotonate) | Rationale for Expected Properties |

| Glass Transition Temperature (Tg) | High | Very High | The bulky and polar CF3 group will further restrict chain mobility. |

| Thermal Stability | Good | Excellent | The high bond energy of C-F bonds enhances thermal resistance. |

| Chemical Resistance | Moderate | High | Fluorine atoms provide a protective barrier against chemical attack. |

| Surface Energy | Low | Very Low | The trifluoromethyl group is known to significantly lower surface energy. |

| Solubility | Soluble in common organic solvents | Limited solubility, soluble in fluorinated solvents | Increased fluorine content generally reduces solubility in non-fluorinated solvents. |

This table presents expected properties based on established principles of polymer chemistry, as direct experimental data for poly(isopropyl 4,4,4-trifluoromethylcrotonate) is not available.

Beyond its potential as a homopolymer, Isopropyl 4,4,4-trifluoromethylcrotonate is a promising precursor for a variety of functional materials. Its ability to undergo copolymerization with a range of other vinyl monomers opens up avenues for creating materials with finely tuned properties. For instance, copolymerization with monomers containing specific functional groups could lead to materials with tailored adhesive, optical, or electronic properties.

The ester functionality of Isopropyl 4,4,4-trifluoromethylcrotonate also provides a handle for post-polymerization modification. Hydrolysis of the isopropyl ester group would yield a poly(4,4,4-trifluoromethylcrotonic acid), a functional polymer with carboxylic acid side chains. These acidic groups could then be used to introduce other functionalities, crosslink the polymer, or alter its solubility and hydrophilicity.

The potential applications for functional materials derived from Isopropyl 4,4,4-trifluoromethylcrotonate are extensive and could include:

Advanced Coatings: The combination of low surface energy, high thermal stability, and chemical resistance would make these polymers ideal for creating protective and anti-fouling coatings for a variety of substrates.

Membranes for Separations: The controlled introduction of fluorine can be used to tune the permeability and selectivity of polymer membranes for gas and liquid separations.

Optical Materials: The low refractive index characteristic of many fluorinated polymers could make materials derived from this monomer suitable for applications in optics and photonics.

Biomaterials: The biocompatibility and biostability of fluorinated polymers are well-documented, suggesting potential applications in medical devices and drug delivery systems.

The versatility of Isopropyl 4,4,4-trifluoromethylcrotonate as both a monomer for specialty polymers and a precursor for functional materials underscores its potential to contribute significantly to the advancement of materials science. Further research into the polymerization behavior and properties of this and related trifluoromethylated crotonates is warranted to fully unlock their promising capabilities.

Sophisticated Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Detailed experimental data from advanced spectroscopic techniques, which are crucial for the unambiguous determination of a molecule's three-dimensional structure, connectivity, and stereochemistry, could not be located for Isopropyl 4,4,4-trifluoromethylcrotonate.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

No published studies were identified that report the multi-dimensional NMR analysis of Isopropyl 4,4,4-trifluoromethylcrotonate. Such analyses are fundamental for establishing the proton-proton (COSY), one-bond proton-carbon (HSQC), long-range proton-carbon (HMBC), and through-space proton-proton (NOESY) correlations. Without this data, a definitive assignment of the ¹H and ¹³C chemical shifts and a detailed understanding of the molecule's covalent framework and spatial arrangement of atoms are not possible. While data for analogous compounds like Ethyl 4,4,4-trifluorocrotonate exist, these are not directly transferable to the isopropyl ester. chemicalbook.com

High-Resolution Mass Spectrometry for Precise Mass Determination and Mechanistic Investigations

There is a lack of high-resolution mass spectrometry (HRMS) data for Isopropyl 4,4,4-trifluoromethylcrotonate. HRMS is critical for determining the exact mass of the molecule, which in turn confirms its elemental composition. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable insights into the molecule's structure and stability. Studies on the mass spectrometry of other trifluoromethyl-substituted compounds indicate that fragmentation often involves the loss of a ·CF3 radical or rearrangement of CF2, but specific data for the title compound is absent. fluorine1.ruresearchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

As Isopropyl 4,4,4-trifluoromethylcrotonate is not inherently chiral, Circular Dichroism (CD) spectroscopy is not an applicable technique for its structural elucidation in its achiral state. CD spectroscopy is used to study chiral molecules, and no information was found to suggest that this compound is being studied in a chiral environment or as a chiral derivative.

X-ray Crystallography for Solid-State Structure Determination

No crystal structure for Isopropyl 4,4,4-trifluoromethylcrotonate has been deposited in crystallographic databases. X-ray crystallography provides the most definitive evidence of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for other complex molecules containing isopropyl and trifluoromethyl moieties have been reported, this specific compound remains uncharacterized in the solid state. researchgate.netrsc.orgmdpi.com

Theoretical and Computational Chemistry for Mechanistic and Predictive Insights

A search for theoretical and computational studies focused specifically on Isopropyl 4,4,4-trifluoromethylcrotonate yielded no results. Such studies, often employing methods like Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to predict spectroscopic properties (NMR shifts, vibrational frequencies), determine stable conformations, and investigate reaction mechanisms at a molecular level. While computational studies on other fluorinated esters and ethers have been conducted to understand properties like solvation and electrochemical stability, these are not specific to Isopropyl 4,4,4-trifluoromethylcrotonate. arxiv.orgresearchgate.netnih.gov

Based on the available information, a detailed article focusing solely on the sophisticated spectroscopic characterization and computational chemistry studies of Isopropyl 4,4,4-trifluoromethylcrotonate, as per the requested outline, cannot be generated at this time.

Extensive searches for specific research findings on Quantum Chemical Calculations, Molecular Dynamics Simulations, Transition State Modeling, and In Silico Prediction of Stereoselectivity for "Isopropyl 4,4,4-trifluoromethylcrotonate" did not yield the detailed, scholarly data necessary to populate the requested sections and subsections. The scientific literature readily accessible through the search does not appear to contain in-depth computational studies focused specifically on this compound.

To provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, access to dedicated chemical research databases, and peer-reviewed studies that have investigated this particular molecule's electronic structure, conformational analysis, reaction pathways, and stereoselectivity would be required. Without such sources, any attempt to generate the content would fall outside the user's strict "scientifically accurate" and "solely on the requested topics" instructions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing isopropyl 4,4,4-trifluoromethylcrotonate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 4,4,4-trifluorocrotonic acid with isopropyl alcohol under acidic catalysis. Key parameters include temperature control (40–60°C) to avoid side reactions and the use of anhydrous conditions to prevent hydrolysis . Alternatively, halogen-exchange reactions using trifluoromethyl precursors (e.g., trifluoroacetic anhydride) with isopropyl esters may be employed, though this requires careful stoichiometric balancing .

- Data Considerations : Monitor reaction progress via GC-MS to track intermediate formation (e.g., trifluoroacetoacetic acid derivatives) . Yields >80% are achievable with reflux times of 6–8 hours under reduced pressure (28 mmHg) .

Q. How can researchers confirm the structural integrity and purity of synthesized isopropyl 4,4,4-trifluoromethylcrotonate?

- Analytical Techniques :

- NMR Spectroscopy : NMR is critical for confirming the presence of trifluoromethyl groups (δ ≈ -60 to -70 ppm) . NMR should show characteristic isopropyl methine protons (δ 5.0–5.2 ppm) and crotonate olefinic protons (δ 6.3–6.5 ppm) .

- Chromatography : HPLC with UV detection (λ = 210 nm) or GC-MS can assess purity (>95% by area normalization) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Stability : The ester is sensitive to hydrolysis in humid environments. Store under inert gas (N or Ar) at 2–8°C in amber glass vials to prevent photodegradation .

- Handling : Use desiccants (e.g., molecular sieves) during storage. Avoid prolonged exposure to basic conditions, which accelerate ester cleavage .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of isopropyl 4,4,4-trifluoromethylcrotonate in nucleophilic reactions?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electronic effects of the trifluoromethyl group. The electron-withdrawing nature of CF increases electrophilicity at the β-carbon, facilitating Michael additions or cycloadditions .

- Validation : Compare computational predictions (e.g., reaction energy barriers) with experimental kinetic data from stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling points)?

- Case Study : The boiling point discrepancy (42°C at 28 mmHg vs. 160.1°C at 760 mmHg ) arises from differences in measurement conditions. Validate using a calibrated ebulliometer under controlled pressure and temperature. Cross-reference with vapor pressure curves derived from Antoine equation parameters .

Q. How can this compound be applied in synthesizing trifluoromethyl-substituted heterocycles for pharmaceutical intermediates?

- Methodology : Use the compound as a dienophile in Diels-Alder reactions with electron-rich dienes (e.g., furans). The trifluoromethyl group enhances regioselectivity and stabilizes transition states .

- Example : React with 1,3-butadiene derivatives to form fluorinated cyclohexene intermediates, which can be oxidized to aromatic rings for drug candidates (e.g., antiviral agents) .

Q. What advanced analytical techniques are required to characterize degradation products under stressed conditions?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.